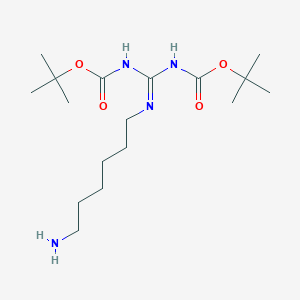

Mono-6-N-diBoc-guanyl-1,6-hexadiamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mono-6-N-diBoc-guanyl-1,6-hexadiamine (M6NH2) is an organophosphate compound with a wide range of applications in scientific research. It is a versatile reagent used for the synthesis of various natural products, pharmaceuticals, and other small molecules. It has been used for the preparation of organophosphates, phosphonates, and phosphates. In addition, M6NH2 is a useful reagent for the preparation of peptides, and has been used in the preparation of various biologically active compounds.

Scientific Research Applications

Solubility and Thermodynamic Analysis

Research on 1,6-Hexanediamine, a structurally related compound, highlights its solubility characteristics in various solvents, which is crucial for understanding the chemical and physical behavior of similar diamines in different environments. The study conducted by Li et al. (2017) on the solubility of 1,6-Hexanediamine across a temperature range provides foundational knowledge for applying Mono-6-N-diBoc-guanyl-1,6-hexadiamine in diverse chemical processes, including synthesis and material engineering Li et al., 2017.

Corrosion Inhibition and Polymer Synthesis

The corrosion inhibition properties of 1,6-hexanediamine derivatives, as investigated by Ali and Saeed (2001), suggest that similar guanyl-1,6-hexadiamine compounds could be explored for protecting metals against corrosion, particularly in harsh chemical environments Ali & Saeed, 2001. This application is significant for industries such as manufacturing, aerospace, and marine engineering.

Bio-based Monomer Production

The potential for bio-based production of monomers, including diamines, points to an eco-friendly approach to synthesizing compounds like Mono-6-N-diBoc-guanyl-1,6-hexadiamine. Chung et al. (2015) reviewed the metabolic engineering strategies for producing polyamide precursors, emphasizing the role of sustainable development in chemical synthesis Chung et al., 2015.

Polymer and Coating Development

Research into t-Butyl-oxycarbonylated diamines for polyurethane and polyurea synthesis, as discussed by Ma et al. (2018), reveals the utility of such compounds in creating advanced materials with superior mechanical properties. This study suggests the applicability of Mono-6-N-diBoc-guanyl-1,6-hexadiamine in developing new polymers and coatings with enhanced performance characteristics Ma et al., 2018.

Mechanism of Action

Target of Action

Mono-6-N-diBoc-guanyl-1,6-hexadiamine is an organic compound that is commonly used as a reagent and intermediate in the field of organic synthesis . It can be used to synthesize various organic compounds, such as drugs, dyes, and complexes . .

Mode of Action

As a reagent and intermediate in organic synthesis, it likely interacts with other compounds to facilitate the formation of new chemical bonds, leading to the synthesis of various organic compounds .

Biochemical Pathways

As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of different organic compounds .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability when administered through appropriate routes.

Result of Action

As a reagent and intermediate in organic synthesis, its primary function is to facilitate the formation of new chemical bonds, leading to the synthesis of various organic compounds .

Action Environment

Like other chemical compounds, its stability, reactivity, and efficacy are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

tert-butyl N-[N'-(6-aminohexyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O4/c1-16(2,3)24-14(22)20-13(19-12-10-8-7-9-11-18)21-15(23)25-17(4,5)6/h7-12,18H2,1-6H3,(H2,19,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKPZRONQZKFSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCCCCN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono-6-N-diBoc-guanyl-1,6-hexadiamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)

![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B61109.png)